molecular formula C17H26N2O5 B024767 (S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 102507-19-7

(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No. B024767
M. Wt: 338.4 g/mol
InChI Key: CVDWRNZTWXJRST-CYBMUJFWSA-N
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Description

Synthesis Analysis

The synthesis of related silyl carbamates, such as the N-tert-butyldimethylsilyloxycarbonyl group from N-tert-butoxycarbonyl and N-benzyloxycarbonyl, involves treatment with tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2. This method showcases the chemoselective transformation potential of amino protecting groups through silyl carbamate intermediates (Sakaitani & Ohfune, 1990). Another approach involves enantioselective synthesis using iodolactamization, highlighting its utility in creating essential intermediates for pharmaceutical agents (Campbell et al., 2009).

Molecular Structure Analysis

Carbamate derivatives exhibit varied molecular structures that significantly influence their reactivity and interaction. The analysis of molecular structures, especially through X-ray crystallography, offers insight into their conformation, intermolecular interactions, and potential for hydrogen bonding, crucial for understanding their behavior in chemical reactions and as part of larger molecular assemblies (Howie et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of (S)-tert-butyl carbamates involves a range of reactions, including aminohydroxylation and Mannich reactions. These reactions are pivotal for creating asymmetric centers and introducing functional groups, essential for synthesizing complex organic molecules. The efficient use of carbamate derivatives in kinetic resolutions and asymmetric syntheses underpins their value in organic synthesis, enabling the preparation of enantioenriched compounds with high stereoselectivity (Aye et al., 2008).

Scientific Research Applications

Antibacterial Activity

A study by Prasad (2021) investigated a series of novel compounds synthesized using (tert-butoxycarbonyl) alanine and other elements for their antibacterial activity. This highlights the compound's potential use in developing new antibacterial agents. (Prasad, 2021)

Synthesis Processes

A study by Pan et al. (1998) described the synthesis of new monomeric antioxidants containing hindered phenol, where a compound similar to (S)-tert-Butyl carbamate was used. This research demonstrates the application of such compounds in creating new antioxidants, potentially for use in polymer protection. (Pan, Liu, & Lau, 1998)

Photoredox-Catalyzed Reactions

In 2022, Wang et al. reported the use of a similar tert-butyl carbamate in photoredox-catalyzed amination of o-hydroxyarylenaminones. This study illustrates the compound's role in photocatalyzed protocols, providing a pathway for assembling 3-aminochromones under mild conditions. (Wang et al., 2022)

Hydrogen Bond Interactions

Das et al. (2016) synthesized and analyzed two carbamate derivatives, including tert-butyl carbamate, to study the nature of interactions in their molecular environments. This research contributes to our understanding of hydrogen bond-based interactions in similar compounds. (Das et al., 2016)

Synthesis of Biologically Active Compounds

Zhao et al. (2017) established a rapid synthetic method for tert-butyl carbamate, which is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). This indicates the compound's significance in pharmaceutical synthesis. (Zhao, Guo, Lan, & Xu, 2017)

Safety And Hazards

The safety data sheet for a related compound, Ammonium carbamate, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to wash skin thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents, and they are used frequently for preparing peptides and their mimetics and conjugates . Therefore, much effort has been expended on the design and synthesis of selective, high-affinity ligands by replacing portions of peptides with nonpeptide structures to obtain peptide derivatives .

properties

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDWRNZTWXJRST-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)NOCC1=CC=CC=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548497
Record name tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate

CAS RN

102507-19-7
Record name 1,1-Dimethylethyl N-[(1S)-2-hydroxy-2-methyl-1-[[(phenylmethoxy)amino]carbonyl]propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102507-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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